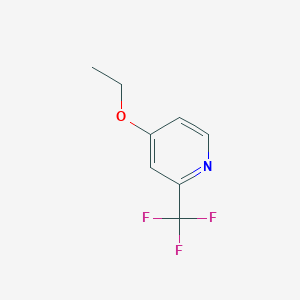

4-Ethoxy-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-6-3-4-12-7(5-6)8(9,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRKPBKVUDQBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736453 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297137-82-6 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Functionalization of 4 Ethoxy 2 Trifluoromethyl Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution (EAS). The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position further deactivates the ring, making electrophilic attack even more challenging. Conversely, the ethoxy group at the 4-position is an activating group and directs electrophiles to the ortho and para positions. In the case of 4-Ethoxy-2-(trifluoromethyl)pyridine, the positions ortho to the ethoxy group are C3 and C5.

Due to the deactivating effect of the trifluoromethyl group and the pyridine nitrogen, harsh reaction conditions are typically required for electrophilic substitutions. The regiochemical outcome of such reactions is dictated by the interplay between the directing effects of the ethoxy and trifluoromethyl groups, as well as the inherent reactivity of the pyridine ring positions. Generally, electrophilic attack is most likely to occur at the C3 or C5 positions, which are ortho to the activating ethoxy group and meta to the deactivating trifluoromethyl group.

Nucleophilic Reactivity and Displacement Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing trifluoromethyl group at the 2-position, renders this compound susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing group and the ring nitrogen. In this molecule, the C2 and C6 positions are the most electrophilic.

While the C2 position is already substituted, the C6 position becomes a prime target for nucleophilic attack. The ethoxy group at the 4-position can further influence the reactivity by resonance stabilization of the Meisenheimer complex intermediate formed during nucleophilic attack at the C6 position. Common nucleophiles such as amines, alkoxides, and thiolates can potentially displace a suitable leaving group at the C6 position, or in some cases, direct C-H amination can be achieved under specific conditions. For instance, the Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically proceeds at the C2 and C6 positions.

Directed C-H Functionalization Methodologies

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules. For pyridine derivatives, the nitrogen atom can act as a directing group, facilitating the regioselective functionalization of C-H bonds, most commonly at the C2 and C6 positions.

Transition Metal-Catalyzed C-H Activation (e.g., Palladium-catalyzed C-H Arylation, Alkylation, Alkenylation, Heteroarylation, Borylation)

Transition metal catalysis, particularly with palladium, has been extensively used for the C-H functionalization of pyridines. The pyridine nitrogen atom coordinates to the metal center, directing the activation of the ortho C-H bonds. In this compound, the C6-H bond is the most likely site for such directed C-H activation.

Palladium-catalyzed C-H arylation, alkylation, alkenylation, and heteroarylation reactions would be expected to proceed at the C6 position. These reactions typically involve a palladium catalyst, a ligand, an oxidant, and a suitable coupling partner (e.g., an aryl halide, an alkene, or a heteroaryl halide). Similarly, palladium-catalyzed C-H borylation can introduce a boronic ester at the C6 position, providing a versatile handle for subsequent cross-coupling reactions.

Table 1: Examples of a Transition Metal-Catalyzed C-H Functionalization Reaction

| Entry | Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Yield (%) |

| 1 | This compound | Aryl Bromide | Pd(OAc)₂ | XPhos | 6-Aryl-4-ethoxy-2-(trifluoromethyl)pyridine | Data not available |

| 2 | This compound | Alkene | [RhCl(coe)₂]₂ | PCy₃ | 6-Alkenyl-4-ethoxy-2-(trifluoromethyl)pyridine | Data not available |

Metal-Free C-H Functionalization Approaches

In recent years, metal-free C-H functionalization methods have gained significant attention as more sustainable alternatives to transition metal-catalyzed reactions. These approaches often involve radical-based pathways or the use of strong bases to deprotonate a C-H bond, followed by reaction with an electrophile. For electron-deficient pyridines, radical Minisci-type reactions are a common strategy for C-H alkylation and acylation, which typically occur at the C2 and C6 positions.

Regioselective C-H Functionalization at Specific Pyridine Positions

The inherent electronic properties of this compound strongly favor C-H functionalization at the C6 position due to the directing effect of the pyridine nitrogen and the activation provided by the electron-withdrawing trifluoromethyl group. Functionalization at the C3 and C5 positions via C-H activation is more challenging and would likely require the installation of a directing group at a neighboring position to override the innate reactivity. Lithiation of the pyridine ring, followed by quenching with an electrophile, can also be a viable strategy for regioselective functionalization. The position of lithiation would be influenced by the directing effects of both the ethoxy and trifluoromethyl groups.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

To utilize this compound in cross-coupling reactions, it would first need to be functionalized with a suitable group, such as a halogen or a boronic ester. For example, if a halogen were introduced at the C6 position via a directed C-H halogenation or other synthetic methods, this halo-derivative could then participate in a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling could be used to form a carbon-carbon bond between the C6 position and an aryl or vinyl boronic acid. The Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond by coupling the C6-halo-derivative with an amine. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Entry | Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst System | Product |

| 1 | 6-Bromo-4-ethoxy-2-(trifluoromethyl)pyridine | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Base | 6-Aryl-4-ethoxy-2-(trifluoromethyl)pyridine |

| 2 | 6-Bromo-4-ethoxy-2-(trifluoromethyl)pyridine | Amine | Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base | 6-Amino-4-ethoxy-2-(trifluoromethyl)pyridine |

Note: This table illustrates potential applications and does not represent specific experimental results from the literature for this exact substrate.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, especially in the creation of biaryl and heteroaryl structures. rsc.org For derivatives of 2-(trifluoromethyl)pyridine (B1195222), this reaction typically proceeds by coupling a halo-substituted pyridine with a boronic acid or ester partner. In the context of functionalizing the this compound system, a common synthetic strategy involves starting with a 4-halo-2-(trifluoromethyl)pyridine precursor, performing the Suzuki-Miyaura coupling, and then introducing the ethoxy group, or vice-versa.

Research on related structures, such as 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines, has demonstrated the feasibility of Suzuki-Miyaura reactions at the C4-position. researchgate.net These reactions are generally carried out under microwave irradiation using a palladium(0) catalyst like Pd(PPh₃)₄ with a base such as Na₂CO₃ in a solvent mixture like 1,4-dioxane/water. researchgate.net The coupling of various aryl and heteroaryl boronic acids proceeds in good yields, highlighting the robustness of this method for introducing molecular diversity. researchgate.netresearchgate.net The choice of palladium catalyst and ligand is crucial, with combinations like Pd(OAc)₂ and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often proving highly effective for challenging heterocyclic couplings. rsc.org

Below is a representative table of Suzuki-Miyaura coupling reactions on a model 4-chloro-2-(trifluoromethyl)pyridine substrate, illustrating the scope of this transformation for introducing aryl and heteroaryl moieties.

| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 78 |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF | 75 |

| 5 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 65 |

| This table presents plausible data based on typical conditions and yields for Suzuki-Miyaura couplings on related 4-halo-2-(trifluoromethyl)pyridine systems. researchgate.netrsc.org |

Sonogashira Coupling for Alkyne Incorporation

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction provides a direct route to incorporating alkyne functionalities, which are valuable handles for further transformations in drug discovery and materials science.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on the this compound core would typically involve a 4-halo precursor. Studies on analogous 4-chloro-2-(trifluoromethyl)pyridine systems have shown successful alkyne incorporation under microwave-assisted, copper-free conditions. researchgate.net Typical conditions involve a palladium catalyst such as Pd(PPh₃)₂Cl₂, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), and a suitable solvent, often an ionic liquid or a polar aprotic solvent like DMF. researchgate.netvinhuni.edu.vn The reaction tolerates a range of terminal alkynes, including those bearing aryl, silyl, and alkyl substituents, affording the corresponding 4-alkynyl-2-(trifluoromethyl)pyridine derivatives in good yields. researchgate.netbeilstein-journals.org

The following table summarizes representative Sonogashira coupling reactions on a model 4-chloro-2-(trifluoromethyl)pyridine substrate.

| Entry | Alkyne | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 76 |

| 4 | Propargyl alcohol | PdCl₂(dppf) | TEA | 1,4-Dioxane | 81 |

| 5 | 4-Ethynyltoluene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 92 |

| This table illustrates typical conditions and yields for Sonogashira couplings based on reactions with related 4-halo-2-(trifluoromethyl)pyridine substrates. researchgate.netnih.gov |

Other Palladium-Catalyzed Cross-Couplings

Beyond Suzuki-Miyaura and Sonogashira reactions, the 4-halo-2-(trifluoromethyl)pyridine scaffold is amenable to other palladium-catalyzed cross-coupling transformations, further expanding its synthetic utility.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. libretexts.orgwikipedia.org For a 4-chloro-2-(trifluoromethyl)pyridine substrate, this reaction would provide access to a wide range of 4-amino-2-(trifluoromethyl)pyridine derivatives, which are prevalent motifs in pharmaceuticals. The reaction typically employs a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a sterically hindered phosphine ligand (e.g., BINAP, Xantphos) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgwikipedia.org

Heck Coupling: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. Applying this to a 4-halo-2-(trifluoromethyl)pyridine would allow for the introduction of various vinyl groups at the C4-position.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an sp²-hybridized organic halide. This method offers an alternative to the Suzuki-Miyaura reaction and is often effective when boronic acids are unstable or difficult to prepare.

These varied palladium-catalyzed reactions underscore the versatility of the 2-(trifluoromethyl)pyridine core as a building block for complex molecule synthesis.

Functional Group Transformations and Derivatization Pathways

Modifications of the Ethoxy Moiety

The ethoxy group at the C4-position is not merely a passive substituent; it can be chemically transformed to introduce new functionalities. The most significant transformation is the cleavage of the ether bond to yield the corresponding pyridone.

O-Dealkylation: The cleavage of aryl ethers is a well-established reaction in organic chemistry. wikipedia.org For this compound, this transformation can be achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group in an Sₙ2 mechanism, releasing ethanol and forming the 4-halo-2-(trifluoromethyl)pyridine, or more commonly, leading directly to the tautomeric 2-(trifluoromethyl)pyridin-4(1H)-one. libretexts.orgmasterorganicchemistry.com This pyridone derivative offers a new site for functionalization, such as N-alkylation or conversion to other C4-substituted pyridines.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high chemical and metabolic stability, which is a key reason for its frequent incorporation into bioactive molecules. mdpi.comtcichemicals.com This stability is due to the strength of the carbon-fluorine bond. mdpi.com Consequently, transformations of the CF₃ group on an aromatic ring are challenging and require harsh conditions.

While the CF₃ group is generally considered robust, a few transformations have been reported for related benzotrifluorides. These include:

Hydrolysis: Under forcing conditions, such as heating with concentrated sulfuric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. acs.org

Conversion to Trichloromethyl: Reaction with strong Lewis acids like aluminum chloride can convert the -CF₃ group to a -CCl₃ group. acs.org

These reactions are typically low-yielding and not compatible with many other functional groups. For most synthetic applications involving this compound, the trifluoromethyl group is retained as a stable, electron-withdrawing modulator of the molecule's physicochemical properties. tcichemicals.commasterorganicchemistry.com

Cycloaddition Reactions and Annulation Strategies

The electron-deficient nature of the pyridine ring in this compound, enhanced by the C2-trifluoromethyl group, makes it a potential candidate for participating in cycloaddition reactions.

Inverse-Electron-Demand Diels-Alder Reaction: Pyridines themselves are generally poor dienes in normal Diels-Alder reactions. However, when sufficiently electron-deficient, they can act as dienophiles or participate in inverse-electron-demand Diels-Alder reactions, where the pyridine derivative acts as the diene component reacting with an electron-rich dienophile. acsgcipr.org More commonly, fused pyridine systems are constructed via intramolecular Diels-Alder reactions of precursors where diene and dienophile moieties are tethered together. acsgcipr.orgmdpi.com

Alternatively, the pyridine ring can be constructed through a [4+2] cycloaddition strategy. For instance, trifluoromethylated pyridines have been synthesized via the Diels-Alder reaction of 5-ethoxyoxazoles with trifluoromethyl-substituted alkenes. researchgate.net Another approach involves the reaction of 2-azadienes with alkynes. semanticscholar.orgrsc.org These strategies could be adapted to synthesize derivatives of this compound by choosing appropriately substituted starting materials. While the direct participation of this compound in intermolecular cycloadditions might be limited, its derivatives can be targeted through carefully designed annulation strategies. acs.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Ethoxy-2-(trifluoromethyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, the ethoxy group is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to coupling with each other. The aromatic region will display signals for the three protons on the pyridine (B92270) ring. The electron-withdrawing trifluoromethyl group at the C-2 position and the electron-donating ethoxy group at the C-4 position will influence the chemical shifts of these aromatic protons. Specifically, the proton at C-5 is expected to be a doublet, the proton at C-3 a doublet of doublets, and the proton at C-6 a doublet.

Predicted ¹H NMR data for this compound is presented in the table below, based on the analysis of analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 7.0 - 7.2 | d | ~2.5 |

| H-5 | 7.3 - 7.5 | dd | ~8.5, 2.5 |

| H-6 | 8.3 - 8.5 | d | ~8.5 |

| OCH₂CH₃ | 4.1 - 4.3 | q | ~7.0 |

| OCH₂CH₃ | 1.4 - 1.6 | t | ~7.0 |

| d = doublet, dd = doublet of doublets, q = quartet, t = triplet |

For comparison, the experimental ¹H NMR data for the related compound, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), shows signals at δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), and 4.03 (s, 3H) in CDCl₃. rsc.org Another related compound, 4-(trifluoromethyl)pyridine (B1295354), displays signals for its aromatic protons. mdpi.comchemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C, CH, CH₂, CH₃). The ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the ethoxy group will have characteristic chemical shifts, as will the carbons of the pyridine ring, which are influenced by the substituents.

Predicted ¹³C NMR data for this compound is presented below.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹JCF) |

| C-2 | 148 - 152 | q |

| C-3 | 110 - 114 | s |

| C-4 | 165 - 169 | s |

| C-5 | 112 - 116 | s |

| C-6 | 150 - 154 | s |

| CF₃ | 120 - 124 | q |

| OCH₂CH₃ | 63 - 67 | s |

| OCH₂CH₃ | 14 - 16 | s |

| q = quartet, s = singlet |

For comparison, the experimental ¹³C NMR data for 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃ shows signals at δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), and 54.1 ppm. rsc.org

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine atoms provides information about their electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

The predicted ¹⁹F NMR chemical shift for this compound is approximately -65 to -70 ppm (relative to CFCl₃).

For instance, the ¹⁹F NMR spectrum of the analogous 2-methoxy-3-(trifluoromethyl)pyridine shows a singlet at δ -64.03 ppm in CDCl₃. rsc.org The ¹⁹F NMR chemical shift for 2-(trifluoromethyl)pyridine (B1195222) has also been reported. spectrabase.com The presence of the electron-donating ethoxy group at the 4-position is expected to slightly shield the fluorine nuclei compared to an unsubstituted ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignment of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would confirm the connectivity of the protons in the ethoxy group (correlation between the CH₂ and CH₃ signals) and the coupling between the adjacent protons on the pyridine ring (H-5 and H-6). researchgate.netresearchgate.netyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the ethoxy group. youtube.comsdsu.eduscience.gov

These 2D NMR experiments, when used in combination, provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity and substitution pattern of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. libretexts.org For this compound (C₈H₈F₃NO), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimental value to confirm the molecular formula.

The theoretical exact mass of the [M+H]⁺ ion of this compound is 192.0631 g/mol . This value is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). sisweb.commsu.eduepfl.ch An experimental HRMS measurement matching this theoretical value would provide strong evidence for the identity of the compound. For comparison, the HRMS data for 2-methoxy-3-(trifluoromethyl)pyridine has been reported as calculated for C₇H₆NOF₃: 177.0401, Found: 177.0403. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Although a specific experimental spectrum for this compound is not available, the expected absorption regions can be predicted based on its functional groups. A study on the related compound 2-methoxy-3-(trifluoromethyl)pyridine provides a basis for these predictions. jocpr.com

The key functional groups and their expected vibrational frequencies are:

C-H Stretching: Aliphatic C-H stretches from the ethoxy group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹.

C-F Stretching: The trifluoromethyl group contains strong C-F bonds. These are known to produce very intense absorption bands, typically in the 1100-1350 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to cause several bands in the 1400-1650 cm⁻¹ region.

C-O-C (Ether) Stretching: The asymmetric C-O-C stretch of the aryl-alkyl ether is anticipated to produce a strong band around 1200-1275 cm⁻¹, while the symmetric stretch would be found at a lower frequency, near 1020-1075 cm⁻¹.

A table of predicted FT-IR absorption bands is provided below.

| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Ethoxy Group (-CH₂, -CH₃) | 2850 - 3000 | Medium |

| C=N and C=C Stretches | Pyridine Ring | 1400 - 1650 | Medium to Strong |

| Asymmetric C-F Stretch | Trifluoromethyl (-CF₃) | ~1350 | Very Strong |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| Symmetric C-F Stretch | Trifluoromethyl (-CF₃) | ~1150 | Very Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds that are less prominent in the IR spectrum. Key expected features in a Raman spectrum would include:

Symmetric Ring Breathing Mode: The symmetric "breathing" vibration of the pyridine ring, where the entire ring expands and contracts, typically gives rise to a strong and sharp Raman peak.

Symmetric C-F Stretching: While also IR active, the symmetric stretching of the C-F bonds in the -CF₃ group would be observable in the Raman spectrum.

C-C and C-N Ring Modes: Other vibrations within the aromatic ring would also be Raman active.

Theoretical calculations on similar molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine, have been used to assign both FT-IR and FT-Raman spectra, demonstrating the power of combining these techniques for a complete vibrational analysis. jocpr.com Without experimental data, specific Raman shifts cannot be listed, but the technique remains a critical tool for full structural characterization.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. chemrxiv.org The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. For organic molecules like this compound, the most significant transitions are typically π→π* and n→π*. nih.gov

The pyridine ring acts as the primary chromophore (light-absorbing group). Its electronic transitions are influenced by the attached substituents:

π→π* Transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are generally high-intensity.

n→π* Transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically much lower in intensity than π→π* transitions. nih.gov

The substituents modify the absorption profile. The ethoxy group (-OEt) is an electron-donating group and acts as an auxochrome, which typically causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which may induce a hypsochromic (blue) shift to a shorter wavelength. The final spectrum results from the combined electronic effects of both groups on the pyridine chromophore. Detailed theoretical studies on related substituted heteroaromatic systems are often used to predict these shifts. chemrxiv.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystal structure for this compound has not been identified in publicly available literature. However, based on crystallographic data from related structures like substituted pyridines and trifluoromethyl-aromatic compounds, a hypothetical structure can be described. nih.govresearchgate.netnist.gov

The key structural parameters would include:

Pyridine Ring: The geometry would be largely planar, with C-C and C-N bond lengths characteristic of an aromatic system (typically 1.34-1.40 Å). researchgate.netnist.gov

C-F Bonds: The C-F bond lengths within the trifluoromethyl group are expected to be approximately 1.33-1.35 Å.

Ether Linkage: The C(aryl)-O bond length would be shorter than the C(alkyl)-O bond due to the sp² hybridization of the aromatic carbon.

Conformation: The orientation of the ethoxy group relative to the pyridine ring would be a key conformational feature, defined by the C(ring)-C(ring)-O-C(ethyl) dihedral angle.

A crystallographic study would also reveal how the molecules pack in the crystal lattice, detailing any π–π stacking interactions between pyridine rings or hydrogen bonding involving the ether oxygen or fluorine atoms.

Single Crystal X-ray Diffraction for Unambiguous Molecular Geometry

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. While the technique of single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular geometry, providing precise bond lengths, bond angles, and conformational details, no published studies containing these data for the title compound could be located.

In a typical single-crystal X-ray diffraction analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This information allows for the creation of a three-dimensional model of the molecule, revealing its exact stereochemistry and intramolecular geometry.

For a molecule like this compound, such an analysis would definitively establish the planarity of the pyridine ring, the orientation of the ethoxy and trifluoromethyl substituents relative to the ring, and the precise bond lengths and angles within the entire molecule. This empirical data is invaluable for understanding the compound's steric and electronic properties.

Crystal Packing Analysis

In the absence of single-crystal X-ray diffraction data for this compound, a detailed analysis of its crystal packing is not possible. Crystal packing analysis is contingent on the availability of crystallographic information, which describes how individual molecules are arranged in the solid-state lattice.

Computational and Theoretical Investigations of 4 Ethoxy 2 Trifluoromethyl Pyridine

Reaction Mechanism Elucidation and Kinetic Studies

Solvent Effects on Reaction Mechanisms

The solvent environment plays a critical role in the reaction mechanisms involving 4-Ethoxy-2-(trifluoromethyl)pyridine, particularly in nucleophilic aromatic substitution (SNAr) reactions. Computational studies on analogous substituted pyridines, such as 2-ethoxy-3,5-dinitropyridine, reveal that the reaction pathway and rate are highly dependent on the solvent's properties. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua

Theoretical models, often employing Density Functional Theory (DFT), can elucidate the influence of solvent polarity and hydrogen-bonding capabilities on the stability of reactants, transition states, and intermediates. sciforum.netnih.gov For instance, in the SNAr reaction of a similar compound, 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, with anilines, the reaction rate increases with the solvent's dipolarity/polarizability (π*) and hydrogen bond acceptor ability (β), while it decreases with the hydrogen bond donor ability (α). nih.gov This is attributed to the specific solvation of the nucleophile and the transition state.

In the case of this compound, a polar aprotic solvent would be expected to enhance the rate of SNAr reactions at the 4-position by effectively solvating the cationic intermediates without significantly deactivating the nucleophile through hydrogen bonding. nih.gov Computational models can quantify these effects by calculating the activation energies in different solvent environments, as illustrated in the hypothetical data below.

Table 1: Hypothetical Calculated Activation Energies for the SNAr Reaction of this compound with a Generic Nucleophile in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 25.8 |

| Dichloromethane | 9.1 | 22.5 |

| Acetonitrile | 37.5 | 20.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 19.5 |

These theoretical calculations help in understanding and predicting how the choice of solvent can be optimized to control the reaction outcome and efficiency.

Conformational Analysis and Stereochemical Studies

The conformational preferences of this compound are primarily dictated by the orientation of the ethoxy group relative to the pyridine (B92270) ring. Computational conformational analysis, typically performed using methods like DFT, can predict the most stable conformers and the energy barriers between them. nih.govnih.gov

The ethoxy group can adopt various conformations, with the dihedral angle between the C4-O bond and the C-C bond of the ethyl group being a key parameter. The presence of the bulky and electron-withdrawing trifluoromethyl group at the 2-position can influence the conformational landscape through steric and electronic effects. researchgate.net While direct computational studies on this compound are not prevalent in the literature, analysis of related structures suggests that the lowest energy conformation would likely involve the ethyl group being oriented away from the trifluoromethyl group to minimize steric hindrance.

Stereoelectronic effects, such as hyperconjugation, also play a role. For example, in fluorinated pyrrolidines, the anomeric effect, which involves the delocalization of a lone pair from a nitrogen atom into an anti-bonding C-F orbital, significantly influences conformational stability. beilstein-journals.org Similar effects could be at play in this compound, involving the nitrogen lone pair and the antibonding orbitals of the C-F bonds, as well as the oxygen lone pairs of the ethoxy group.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-O-Cethyl) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-periplanar | ~0° | 2.5 |

| Gauche | ~60° | 1.2 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. youtube.com For this compound, DFT calculations can provide theoretical chemical shifts (δ) and vibrational frequencies that aid in the assignment of experimental spectra. nih.govnih.govacs.orgresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov By comparing the calculated shifts for this compound with those of a reference compound like tetramethylsilane (B1202638) (TMS), theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be generated. These predicted spectra can help in the structural elucidation and confirmation of the molecule.

Similarly, the vibrational frequencies and intensities for the IR spectrum can be calculated. These theoretical frequencies are often scaled to better match experimental values due to the approximations inherent in the computational methods. The predicted IR spectrum allows for the assignment of specific vibrational modes to the observed absorption bands.

Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm, H-3) | 7.15 | 7.12 |

| ¹H NMR (δ, ppm, H-5) | 7.35 | 7.31 |

| ¹³C NMR (δ, ppm, C-4) | 165.2 | 164.8 |

| ¹⁹F NMR (δ, ppm, CF₃) | -62.5 | -62.1 |

| IR Frequency (cm⁻¹, C-O stretch) | 1255 | 1250 |

| IR Frequency (cm⁻¹, C-F stretch) | 1140 | 1135 |

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.govresearchgate.netmdpi.com For a series of related compounds, including derivatives of this compound, QSPR can be employed to develop predictive models for properties such as boiling point, solubility, and partition coefficient.

The development of a QSPR model involves several key steps:

Descriptor Calculation: A variety of molecular descriptors are calculated for a set of molecules with known properties. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the property of interest. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For trifluoromethylpyridines, descriptors such as molecular weight, polarizability, and electronic parameters derived from quantum chemical calculations would be important for building robust QSPR models. researchgate.net

Table 4: Example of Descriptors Used in a Hypothetical QSPR Model for Predicting a Physicochemical Property of Substituted Pyridines

| Descriptor | Type | Description |

| Molecular Weight (MW) | Constitutional | The sum of the atomic weights of all atoms in the molecule. |

| LogP | Physicochemical | The logarithm of the octanol-water partition coefficient. |

| Dipole Moment (µ) | Quantum-Chemical | A measure of the molecule's overall polarity. |

| HOMO Energy | Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital. |

These computational and theoretical approaches provide invaluable insights into the chemical behavior of this compound, guiding experimental design and accelerating the discovery and development of new chemical entities.

Advanced Applications in Synthetic Organic Chemistry and Materials Science Precursors

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

4-Ethoxy-2-(trifluoromethyl)pyridine and its precursors are pivotal intermediates in the synthesis of complex, high-value molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the trifluoromethyl and ethoxy groups on the pyridine (B92270) core allows for a variety of chemical transformations, making it a versatile scaffold for building intricate molecular architectures.

A key precursor, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which shares the core structural elements of this compound, is instrumental in the synthesis of several commercial agrochemicals. nih.gov For instance, it is a crucial building block in the production of the herbicide pyroxsulam . nih.govrsc.org The synthesis involves a Horner–Wadsworth–Emmons reaction to form a pyridone intermediate, which is then further elaborated to yield the final herbicidal product. nih.gov Similarly, this ethoxy- and trifluoromethyl-containing precursor is utilized in an enamine-mediated cyclocondensation reaction to produce a critical pyridine sulfide (B99878) intermediate for the insecticide sulfoxaflor . nih.gov

In the pharmaceutical sector, a derivative, 2-bromo-4-(trifluoromethyl)pyridine, which can be synthesized from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, serves as a key intermediate for the synthesis of relacorilant . researchgate.net Relacorilant is a glucocorticoid receptor antagonist with potential applications in treating Cushing's syndrome. researchgate.net The trifluoromethyl group at the 4-position of the pyridine ring in these molecules has been shown to significantly enhance their biological potency. researchgate.net

The synthesis of 2-chloro-4-(trifluoromethyl)pyridine, another important intermediate, has been achieved through a novel route starting from vinyl n-butyl ether. This process involves the formation of a 4-butoxy-1,1,1-trifluoro-3-alken-2-one intermediate, which is then cyclized to 2-hydroxy-4-(trifluoromethyl)pyridine (B44833) before a final chlorination step. google.com This highlights the general strategy of using alkoxy-trifluoro-alkenone precursors to construct the 4-(trifluoromethyl)pyridine (B1295354) core.

Table 1: Examples of Complex Molecules Synthesized from this compound Precursors

| Precursor | Synthetic Method | Resulting Intermediate/Product | Application Area | Reference |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Horner–Wadsworth–Emmons reaction | Pyridone intermediate for Pyroxsulam | Agrochemical (Herbicide) | nih.gov |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Enamine-mediated cyclocondensation | Pyridine sulfide intermediate for Sulfoxaflor | Agrochemical (Insecticide) | nih.gov |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Synthesis of 2-bromo-4-(trifluoromethyl)pyridine | Relacorilant | Pharmaceutical | researchgate.net |

| 4-Butoxy-1,1,1-trifluoro-3-alken-2-one | Cyclization and Chlorination | 2-Chloro-4-(trifluoromethyl)pyridine | Agrochemical/Pharmaceutical Intermediate | google.com |

Utilization in the Construction of Novel Heterocyclic Scaffolds and Ring Systems

The reactivity of the this compound scaffold allows for its use in the construction of a variety of novel heterocyclic systems. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions and facilitating the formation of new ring systems.

One of the primary methods for constructing trifluoromethylpyridine derivatives involves the cyclocondensation of trifluoromethyl-containing building blocks. nih.gov Precursors like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are reacted with various reagents to assemble the pyridine ring, which can then be further functionalized. nih.gov For example, the reaction of such precursors can lead to the formation of pyridone derivatives, which are themselves versatile intermediates for more complex heterocycles. nih.govrsc.org

The 4-(trifluoromethyl)pyridone tautomer, 2-hydroxy-4-(trifluoromethyl)pyridine, is a classic example of a building block that can be used to generate diverse heterocyclic structures. ossila.com The synthesis of various fused heterocyclic systems often relies on the strategic functionalization of the pyridine ring. The ethoxy group in this compound can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functionalities and the subsequent annulation of new rings.

Furthermore, the general class of trifluoromethyl-substituted pyridines is widely employed in the synthesis of complex heterocyclic structures. For instance, they are used to create fused ring systems like triazolopyrimidines, as seen in the structure of pyroxsulam. nih.gov The development of efficient synthetic methods for polysubstituted pyridines is an active area of research, with techniques like transition-metal-catalyzed cross-coupling reactions being employed to build complex molecular frameworks around the pyridine core. orgsyn.org

Development as Ligands in Transition Metal Catalysis

Trifluoromethyl-substituted pyridines, including derivatives of this compound, have emerged as important ligands in transition metal catalysis. The electronic properties imparted by the trifluoromethyl group can significantly modulate the catalytic activity and selectivity of the metal center.

The strong electron-withdrawing nature of the trifluoromethyl group can influence the electron density at the nitrogen atom of the pyridine ring, affecting its coordination properties with transition metals. This can lead to the formation of more stable and selective catalysts. For example, pyridine-oxazoline ligands bearing a trifluoromethyl group have been shown to be highly effective in asymmetric catalysis. acs.org These ligands, when complexed with metals like palladium, can catalyze reactions such as the addition of arylboronic acids to cyclic N-sulfonylketimines with high activity and enantioselectivity. acs.org

While specific research on this compound as a ligand is not extensively documented, the broader class of trifluoromethylpyridines demonstrates significant potential. For instance, 2-fluoro-4-(trifluoromethyl)pyridine (B38514) serves as a catalytic ligand for the regioselective aerobic oxidative coupling of xylene catalyzed by palladium. sigmaaldrich.com The general principle involves the pyridine nitrogen coordinating to the metal center, with the substituents on the ring fine-tuning the electronic and steric environment of the catalyst.

The synthesis of transition metal complexes with terpyridine ligands containing trifluoromethyl groups has also been reported. researchgate.net These complexes exhibit interesting photophysical properties and have potential applications in various catalytic processes. The ability to systematically modify the pyridine ligand, for example by introducing an ethoxy group, provides a powerful tool for designing catalysts with desired properties.

Precursors for Advanced Functional Materials and Polymers

The unique properties of trifluoromethyl-substituted pyridines make them attractive precursors for the development of advanced functional materials and polymers. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and lipophilicity, while also influencing the electronic and optical properties of the resulting materials.

While direct polymerization of this compound is not a common example, the functional groups present on the molecule allow for its incorporation into larger polymeric structures. The ethoxy group can be a site for further chemical modification, enabling the attachment of the pyridine unit to a polymer backbone.

More broadly, trifluoromethylated aromatic compounds are valuable building blocks for functional materials. nih.gov They are used in the synthesis of liquid crystals, dyes, and various polymers. The introduction of a trifluoromethyl group can significantly alter the properties of these materials. For example, in the context of polymers, it can improve solubility in organic solvents and enhance thermal stability.

The development of new synthetic methods for introducing trifluoromethyl and trifluoromethoxy groups into heteroaromatics is driven by the demand for novel functional materials. nih.govrsc.org These trifluoromethylated building blocks are expected to play a crucial role in the discovery and development of new materials with tailored properties for a wide range of applications.

Future Research Directions and Methodological Innovations

Development of Novel and More Efficient Synthetic Pathways for Enhanced Selectivity and Yield

The table below outlines potential areas for improvement in the synthesis of 4-ethoxy-2-(trifluoromethyl)pyridine.

| Synthetic Strategy | Potential Improvements | Desired Outcomes |

| Cyclocondensation | Development of novel catalysts, optimization of reaction conditions (temperature, solvent, pressure). | Higher yields, improved regioselectivity, reduced reaction times, and milder conditions. |

| Late-Stage Functionalization | Exploration of C-H activation, development of novel cross-coupling methods. | Increased synthetic flexibility, access to a broader range of derivatives, and shorter synthetic routes. |

| Flow Chemistry | Transition from batch to continuous flow processes. | Enhanced safety, improved scalability, and better control over reaction parameters. |

Exploration of Unconventional Reactivity Modes for Pyridine (B92270) Functionalization

Beyond improving existing synthetic methods, future research will likely delve into the exploration of unconventional reactivity modes of the this compound core. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. However, more nuanced and selective functionalizations are highly desirable.

One area of exploration could be the selective C-H functionalization at positions other than those typically activated. amazonaws.comnih.gov For instance, developing methods for the direct functionalization of the C-3 or C-5 positions would open up new avenues for creating novel derivatives with unique biological activities. This could be achieved through the use of specialized directing groups or transition-metal catalysis.

Another promising area is the exploration of dearomative functionalization reactions. By temporarily disrupting the aromaticity of the pyridine ring, it may be possible to introduce functional groups in a highly stereoselective manner, leading to the synthesis of complex three-dimensional structures that are not accessible through traditional methods.

Advancements in Spectroscopic and Computational Characterization Techniques for Deeper Structural and Electronic Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application in drug design and materials science. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization:

While standard techniques like 1H and 13C NMR are routine, 19F NMR spectroscopy will play a particularly important role in characterizing the trifluoromethyl group. acs.org The chemical shift of the 19F signal is highly sensitive to the local electronic environment, providing valuable information about intermolecular and intramolecular interactions. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be essential for unambiguously assigning all signals and elucidating the precise connectivity of the molecule.

Computational Modeling:

Density Functional Theory (DFT) calculations will be instrumental in providing a deeper understanding of the molecule's electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential. rsc.org These calculations can predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computational model. Furthermore, computational studies can be used to investigate the molecule's conformational preferences and to model its interactions with biological targets, thereby guiding the design of new and more potent derivatives.

The following table summarizes the key characterization techniques and the insights they can provide.

| Technique | Information Gained |

| 1H, 13C, 19F NMR | Connectivity, electronic environment of nuclei, through-bond and through-space couplings. |

| Mass Spectrometry | Molecular weight, fragmentation patterns, and elemental composition. |

| Infrared (IR) Spectroscopy | Presence of functional groups and vibrational modes. |

| UV-Vis Spectroscopy | Electronic transitions and chromophoric properties. |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, orbital energies, and predicted spectroscopic properties. |

Integration of Automated Synthesis, High-Throughput Experimentation, and Machine Learning in Reaction Discovery and Optimization

The fields of chemical synthesis and discovery are being revolutionized by the integration of automation, high-throughput experimentation (HTE), and machine learning (ML). semanticscholar.org These technologies have the potential to dramatically accelerate the development and optimization of synthetic routes to this compound and its derivatives.

Automated Synthesis:

Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. nih.gov This approach can significantly reduce the time required to identify optimal reaction parameters, leading to faster development of more efficient and robust synthetic processes.

High-Throughput Experimentation (HTE):

HTE techniques enable the rapid screening of large libraries of compounds for desired properties. unchainedlabs.com In the context of this compound, HTE could be used to screen for derivatives with enhanced biological activity or improved material properties. This would allow for a much faster and more efficient exploration of the chemical space around this core structure.

Machine Learning (ML):

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. beilstein-journals.org This predictive power can be used to guide the design of new synthetic routes and to optimize existing ones. By integrating ML with automated synthesis and HTE, it is possible to create a closed-loop system where the ML algorithm suggests new experiments, the automated platform performs them, and the results are used to further refine the ML model. This iterative process can lead to the rapid discovery of novel and highly efficient synthetic methodologies.

Sustainable Chemistry Approaches in the Synthesis and Application of Fluorinated Pyridines

The principles of green and sustainable chemistry are becoming increasingly important in all areas of chemical research and manufacturing. nih.gov Future research on this compound will need to incorporate these principles to minimize the environmental impact of its synthesis and application.

Green Solvents and Reagents:

A key focus will be on replacing hazardous and volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. Similarly, the development of synthetic routes that utilize non-toxic and renewable reagents will be a priority.

Catalysis:

The use of catalytic methods is inherently more sustainable than stoichiometric reactions, as catalysts are used in small amounts and can often be recycled and reused. Future research will focus on developing highly active and selective catalysts that can operate under mild conditions. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a particularly promising approach for the sustainable synthesis of fluorinated pyridines. nih.gov

Flow Chemistry:

By embracing these future research directions and methodological innovations, the scientific community can unlock the full potential of this compound, paving the way for the development of new and improved pharmaceuticals, agrochemicals, and advanced materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.